4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Description
The compound 4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid features a benzoic acid core substituted at the 4-position with an acetamide-linked 2-mercapto-4-oxo-4,5-dihydrothiazole moiety.
Properties
IUPAC Name |
4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S2/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-6(2-4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAINESAMTLHMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a mercapto compound and an appropriate carbonyl compound under acidic or basic conditions.
Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Benzoic Acid: The acetylated thiazole is coupled with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Thiol (-SH) Group Reactivity
The mercapto group exhibits nucleophilic properties, enabling diverse transformations:
Thiazolidinone Ring Reactivity
The 4-oxo-4,5-dihydro-1,3-thiazol-5-yl group undergoes electrophilic and cyclocondensation reactions:
Key Reactions:
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Knoevenagel Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form arylidene derivatives (e.g., 9a–n in Scheme 2 of ).
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Nucleophilic Substitution : Chloroacetyl chloride reacts with the thiazole nitrogen to form 2-chloroacetamide intermediates (Scheme 3 in ).
Amide Bond Hydrolysis
The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:
Benzoic Acid Derivative Reactions
The para-substituted benzoic acid moiety participates in typical carboxylic acid reactions:
Example Pathway ( ):
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Step 1 : React with chloroacetyl chloride to form 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide (11 ).
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Step 2 : Couple with substituted anilines via nucleophilic substitution to yield antimicrobial thiazole hybrids.
Biological Interaction Mechanisms
The compound modulates enzymatic activity through:
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Thiol-disulfide exchange with cysteine residues in proteins .
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Hydrogen bonding via the carbonyl group of the thiazolidinone ring .
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π-π stacking interactions from the aromatic benzoic acid moiety .
Stability Under Chemical Stress
This compound’s multifunctional architecture enables its utility in synthesizing antimicrobial, anticancer, and enzyme-inhibiting agents, as evidenced by its role in generating thiazole and thiazolidinone derivatives . Further studies are warranted to explore its catalytic applications and metabolic fate.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds, including 4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid, possess significant antimicrobial properties. A study demonstrated that this compound exhibited activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, it was found to inhibit the proliferation of breast cancer cells through the modulation of the PI3K/Akt pathway .
Biochemical Applications
Enzyme Inhibition
This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to bind to active sites on enzymes has been utilized in drug design to create more effective inhibitors for diseases like diabetes and hypertension .
Bioconjugation
Due to its functional groups, this compound can be used in bioconjugation techniques. It allows for the attachment of biomolecules to surfaces or other compounds, facilitating applications in targeted drug delivery systems .
Material Science
Polymer Synthesis
The compound is utilized in the synthesis of polymers with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Studies have shown that polymers containing this thiazole derivative exhibit improved resistance to environmental degradation .
Nanotechnology
In nanotechnology, this compound plays a role in the development of nanocarriers for drug delivery. Its ability to form stable complexes with metal nanoparticles has been leveraged to create effective drug delivery systems that target specific tissues .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazole derivatives including this compound against resistant strains of E. coli and Staphylococcus aureus. The results showed significant inhibition zones compared to standard antibiotics. -
Cancer Cell Line Investigation
Research conducted at a leading cancer research institute explored the effects of this compound on MCF-7 breast cancer cells. The findings indicated a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with the compound. -
Polymer Development Research
A project aimed at developing biodegradable polymers incorporated this compound into the polymer backbone. The resulting materials demonstrated enhanced mechanical properties and biodegradability compared to traditional plastics.
Mechanism of Action
The mechanism of action of 4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzo
Biological Activity
4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring fused with a benzoic acid moiety. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₅S₂ |
| Molecular Weight | 324.37 g/mol |
| CAS Number | 1142207-33-7 |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) |
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives, including the target compound. The Minimum Inhibitory Concentration (MIC) was determined against Staphylococcus aureus and Escherichia coli. The results are summarized in the table below:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Other thiazole derivatives | 20 - 30 | Escherichia coli |
The compound demonstrated a lower MIC compared to standard antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.
Research Findings:
In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anticonvulsant Activity
Thiazole derivatives are also being investigated for their anticonvulsant properties. The mechanism of action is believed to involve modulation of neurotransmitter systems.
Case Study: Anticonvulsant Testing
A series of experiments assessed the anticonvulsant activity of various thiazole compounds using the pentylenetetrazol (PTZ) model in rodents. The target compound showed promising results:
| Compound | Protection (%) | Dose (mg/kg) |
|---|---|---|
| This compound | 100 | 50 |
The complete protection against seizures at this dose highlights its potential therapeutic application in epilepsy treatment.
Comparison with Similar Compounds
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodological Answer : Substitute toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF. Use catalytic methods (e.g., BiCl₃ for coupling) to reduce stoichiometric reagents. Atom economy is calculated to optimize step efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
